molecular formula C24H26N4O2 B11557855 N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide

Cat. No.: B11557855
M. Wt: 402.5 g/mol
InChI Key: SNVVVSPSWNSZAL-RFGNFQCKSA-N
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Description

N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanedihydrazide backbone with two phenylprop-2-en-1-ylidene groups attached, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bonds or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N,N'-bis[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexanediamide

InChI

InChI=1S/C24H26N4O2/c29-23(27-25-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(30)28-26-20-10-16-22-13-5-2-6-14-22/h1-6,9-16,19-20H,7-8,17-18H2,(H,27,29)(H,28,30)/b15-9+,16-10+,25-19+,26-20+

InChI Key

SNVVVSPSWNSZAL-RFGNFQCKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCCCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CCCCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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